molecular formula C20H15F2N3O3 B6574990 3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide CAS No. 1105242-77-0

3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide

Cat. No.: B6574990
CAS No.: 1105242-77-0
M. Wt: 383.3 g/mol
InChI Key: KVVXPSFYCGCPRH-UHFFFAOYSA-N
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Description

This compound is a benzohydrazide derivative featuring a 1,2-dihydropyridine core substituted with a 4-fluorophenylmethyl group at position 1 and a 3-fluorobenzoyl hydrazide moiety at position 2. The fluorine atoms likely enhance metabolic stability and binding interactions through electronegative effects and hydrophobic interactions .

Properties

IUPAC Name

N'-(3-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3/c21-15-8-6-13(7-9-15)12-25-10-2-5-17(20(25)28)19(27)24-23-18(26)14-3-1-4-16(22)11-14/h1-11H,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVXPSFYCGCPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide, with the CAS number 1105242-77-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C20H15F2N3O3C_{20}H_{15}F_2N_3O_3 with a molecular weight of 383.3 g/mol. The structure of this compound features a dihydropyridine core, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC20H15F2N3O3
Molecular Weight383.3 g/mol
CAS Number1105242-77-0

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related dihydropyridine derivatives have demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Antioxidant Properties

Dihydropyridine derivatives are known for their antioxidant capabilities. Preliminary studies suggest that this compound could inhibit oxidative stress markers in vitro, which is crucial for preventing cellular damage and various diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is critical in cancer and autoimmune diseases.

Study on Antimicrobial Efficacy

A case study involving a series of substituted dihydropyridines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance activity, highlighting the potential for this compound to be further explored as an antimicrobial agent.

Antioxidant Evaluation

In vitro assays measuring the compound's capacity to scavenge free radicals showed promising results. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, revealing that the compound could effectively reduce oxidative stress markers.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of hydrazone derivatives related to this compound. Findings suggest that these derivatives exhibit enhanced biological properties compared to their parent compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzohydrazides

a. 2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide (CAS 1105210-69-2)
  • Key Difference : Fluorine substitution at position 2 of the benzoyl group (vs. 3-fluoro in the target compound).
b. N′-[(3Z)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • Key Difference : Replacement of the dihydropyridine core with an indole ring and substitution of 4-chlorobenzyl for 4-fluorophenylmethyl.
  • This compound has an IC50 of 131.1 nM in unspecified assays, suggesting moderate bioactivity .

Fluorinated Alkyl and Aryl Derivatives

a. N'-[(3Z)-1-(5-fluoropentyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • Key Difference : A 5-fluoropentyl chain replaces the 4-fluorophenylmethyl group.
  • Impact: The fluorinated alkyl chain increases lipophilicity, which may enhance membrane permeability but could reduce selectivity due to non-specific interactions .
b. Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate (FUB-AMB)
  • Key Difference : Indazole core and ester functional group (vs. hydrazide in the target compound).
  • Impact: The ester group may confer faster metabolic degradation compared to the hydrazide, affecting pharmacokinetics. This compound is a synthetic cannabinoid analog, highlighting the structural versatility of fluorinated aryl groups in drug design .

Sulfonyl and Carbamoyl Derivatives

a. 1-[(4-Fluorophenyl)sulfonyl]piperazine (CAS 27106-49-6)
  • Key Difference : Sulfonyl group replaces the benzohydrazide moiety.
  • This compound is used in peptide synthesis and as a building block in drug discovery .
b. 1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 1171917-13-7)
  • Key Difference : Carbamoyl-methyl substituent and carboxylic acid terminus.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Group Biological Activity (if known) References
3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide 1,2-Dihydropyridine 4-Fluorophenylmethyl, 3-fluorobenzoyl Hydrazide N/A
2-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide 1,2-Dihydropyridine 4-Fluorophenylmethyl, 2-fluorobenzoyl Hydrazide N/A
N′-[(3Z)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Indole 4-Chlorobenzyl Hydrazide IC50 = 131.1 nM
N'-[(3Z)-1-(5-fluoropentyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Indole 5-Fluoropentyl Hydrazide N/A
FUB-AMB Indazole 4-Fluorophenylmethyl Ester Synthetic cannabinoid

Key Findings and Implications

  • Fluorine Positioning : The 3-fluoro substitution in the target compound likely optimizes electronic interactions compared to 2-fluoro analogs.
  • Core Heterocycles : Dihydropyridine cores may offer conformational advantages over indole/indazole systems in specific target binding.
  • Functional Groups : Hydrazides provide metabolic stability over esters but may reduce solubility compared to carboxylic acids.

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